molecular formula C19H17BrN2O4 B5155170 3-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]propanoic acid

3-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]propanoic acid

Cat. No.: B5155170
M. Wt: 417.3 g/mol
InChI Key: YWHIKIHEOSNENT-FOWTUZBSSA-N
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Description

3-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]propanoic acid is a complex organic compound with a unique structure that includes a benzamido group, a bromophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-bromobenzaldehyde with benzamide in the presence of a base to form the corresponding benzamido derivative. This intermediate is then subjected to a condensation reaction with propanoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the benzamido and propanoic acid moieties.

    Benzamido derivatives: Compounds with similar benzamido groups but different substituents on the aromatic ring.

Uniqueness

3-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]propanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c20-15-8-4-5-13(11-15)12-16(19(26)21-10-9-17(23)24)22-18(25)14-6-2-1-3-7-14/h1-8,11-12H,9-10H2,(H,21,26)(H,22,25)(H,23,24)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHIKIHEOSNENT-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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